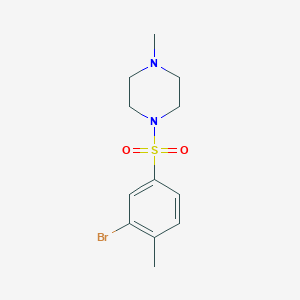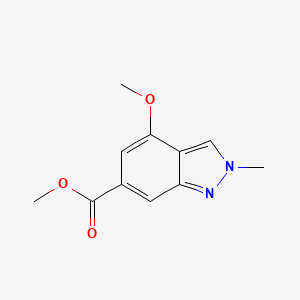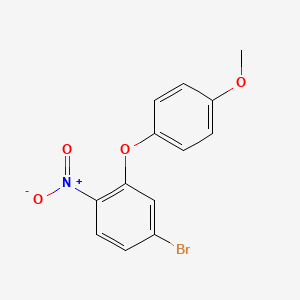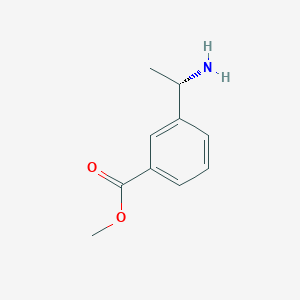
Ethyl 2-bromo-6-(tert-butyl)-3-hydroxyisonicotinate
Übersicht
Beschreibung
Ethyl 2-bromo-6-(tert-butyl)-3-hydroxyisonicotinate is an organic compound. It contains a bromine atom, a tert-butyl group, and a hydroxy group attached to an isonicotinate structure .
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters, a process not well developed, has been reported to be catalyzed using a radical approach . This process was paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of Ethyl 2-bromo-6-(tert-butyl)-3-hydroxyisonicotinate can be deduced from its name. It contains an ethyl group (CH3CH2-), a bromine atom (Br-), a tert-butyl group ((CH3)3C-), and a hydroxy group (-OH) attached to an isonicotinate structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .Wissenschaftliche Forschungsanwendungen
Solubility in Alcohols
Ethyl-(2-hydroxyethyl)-dimethylammonium bromide, a related compound, has been studied for its solubility in various alcohols, including tert-butyl alcohol. This research is significant in understanding the solubility characteristics of similar compounds like Ethyl 2-bromo-6-(tert-butyl)-3-hydroxyisonicotinate (Domańska & Bogel-Łukasik, 2005).
Synthesis and Characterization in Antimicrobial Agents
Research on the synthesis and characterization of compounds involving bromo and tert-butyl groups, similar to Ethyl 2-bromo-6-(tert-butyl)-3-hydroxyisonicotinate, highlights their potential as antimicrobial agents (Doraswamy & Ramana, 2013).
Reaction in Synthesis Processes
The reaction of various compounds with tert-butyl groups, akin to Ethyl 2-bromo-6-(tert-butyl)-3-hydroxyisonicotinate, is crucial in the synthesis of complex organic molecules. These reactions contribute significantly to the field of organic chemistry and medicinal chemistry (Wu, 2011).
Solvent Effects in Biomass-Derived Reactions
Investigations into the solvent effects on acid-catalyzed reactions of biomass-derived oxygenates, involving tert-butyl ether, provide insights into the chemical behavior of similar compounds under different solvent conditions (Walker et al., 2018).
Use in Polymer Synthesis
Ethyl 2-bromo-6-(tert-butyl)-3-hydroxyisonicotinate and related compounds are utilized in the synthesis of polymers and block copolymers. This is significant in the field of polymer science for the development of new materials (Tunca et al., 2001).
Environmental Degradation Studies
Studies on the microbial degradation and environmental fate of methyl tert-butyl ether provide valuable information on the environmental impact and biodegradation of similar compounds, including Ethyl 2-bromo-6-(tert-butyl)-3-hydroxyisonicotinate (Fayolle, Vandecasteele, & Monot, 2001).
Wirkmechanismus
The mechanism of action for similar compounds often involves the Suzuki–Miyaura coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-bromo-6-tert-butyl-3-hydroxypyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-5-17-11(16)7-6-8(12(2,3)4)14-10(13)9(7)15/h6,15H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIOCCIHGLBVLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1O)Br)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701161713 | |
| Record name | Ethyl 2-bromo-6-(1,1-dimethylethyl)-3-hydroxy-4-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701161713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
868047-75-0 | |
| Record name | Ethyl 2-bromo-6-(1,1-dimethylethyl)-3-hydroxy-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868047-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-bromo-6-(1,1-dimethylethyl)-3-hydroxy-4-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701161713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate](/img/structure/B1397105.png)
![Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1397106.png)




![Ethyl 3-(((trifluoromethyl)sulfonyl)oxy)furo[2,3-c]pyridine-2-carboxylate](/img/structure/B1397115.png)




